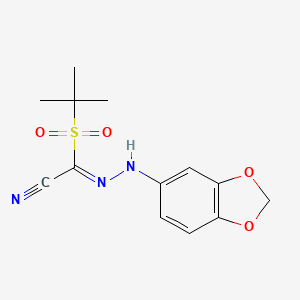
(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 6-AMINO-1,3-BENZODIOXOL-5-YL CYANIDE, which has a similar structure, is a chemical with the molecular formula C8H6N2O2 .
Molecular Structure Analysis
The molecular structure of 6-AMINO-1,3-BENZODIOXOL-5-YL CYANIDE includes a benzodioxol group and a cyanide group .Physical And Chemical Properties Analysis
The compound 6-AMINO-1,3-BENZODIOXOL-5-YL CYANIDE has a molecular weight of 162.15 .Wissenschaftliche Forschungsanwendungen
Catalytic Activities and Mechanisms
(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide and similar compounds have been explored for their catalytic activities and mechanisms. For instance, certain compounds featuring tert-butylsulfonyl groups have demonstrated excellent catalytic activities in the asymmetric hydrogenation of functionalized alkenes, leading to the efficient preparation of chiral pharmaceutical ingredients. This has practical implications for the synthesis of amino acid derivatives and secondary amines, offering insights into reaction pathways and enantioselection mechanisms through studies involving rhodium complexes and low-temperature NMR studies alongside DFT calculations (Imamoto et al., 2012).
Green Chemistry Applications
The compound and related structures are also being evaluated for their roles in promoting green chemistry practices. For example, the use of ionic liquids containing components such as tert-butyl groups in the desulfurization and denitrogenation of fuels suggests potential applications in making fuel processing more environmentally friendly. The selective oxidation of compounds using safe and efficient methods represents another aspect of green chemistry, aiming to reduce the environmental impact associated with chemical syntheses (Kędra-Królik et al., 2011).
Chemical Synthesis and Transformations
In chemical synthesis, tert-butylsulfonyl and similar functional groups have been applied in the development of new methodologies for synthesizing protected 1,2-amino alcohols, demonstrating high yields and diastereoselectivities. These methods facilitate the selective addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, highlighting the versatility of these compounds in synthetic organic chemistry (Tang et al., 2001).
Sensor Development
Research on the development of fluorescent sensors for detecting ions like cyanide and mercury has also utilized tert-butyl and similar groups, showcasing the ability of these compounds to serve as building blocks in the design of sensitive and selective chemical sensors. This application underscores the importance of structural design in the creation of effective sensors for environmental monitoring and public health (Emandi et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-13(2,3)21(17,18)12(7-14)16-15-9-4-5-10-11(6-9)20-8-19-10/h4-6,15H,8H2,1-3H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVIIBZQTUSBQE-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C(=NNC1=CC2=C(C=C1)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S(=O)(=O)/C(=N\NC1=CC2=C(C=C1)OCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1Z)-N-(1,3-benzodioxol-5-ylamino)-1-tert-butylsulfonylmethanimidoyl cyanide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


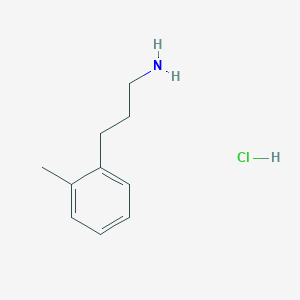
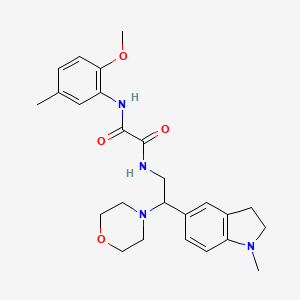
![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)
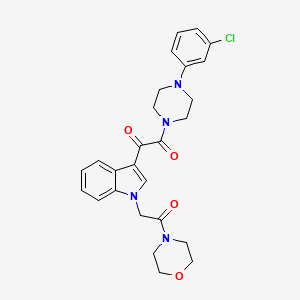

![methyl 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2761133.png)
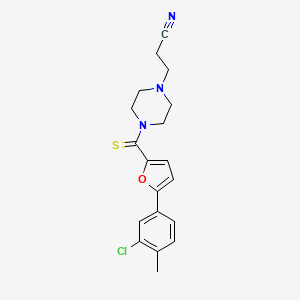

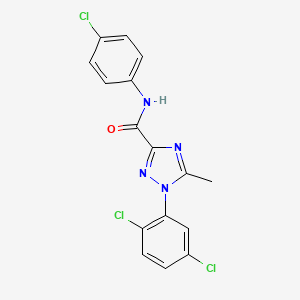
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-methylchromen-2-one](/img/structure/B2761138.png)
![2-ethyl-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2761139.png)
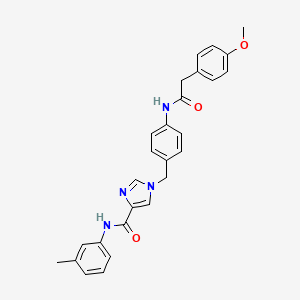
![N-{[6-(tert-butoxy)pyridin-2-yl]methyl}prop-2-enamide](/img/structure/B2761143.png)